molecular formula C10H12O4 B14391734 Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate CAS No. 87994-99-8

Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B14391734
CAS No.: 87994-99-8
M. Wt: 196.20 g/mol
InChI Key: YCVWUFJPTHKKPC-UHFFFAOYSA-N
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Description

Methyl 3,6-dioxobicyclo[321]octane-1-carboxylate is a bicyclic compound with a unique structure that includes two oxygen atoms and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate typically involves the cycloaddition of suitable precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic structure . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can occur at various positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl groups, while reduction can result in the formation of alcohols .

Scientific Research Applications

Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactions include cycloaddition and rearrangement processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate is unique due to its specific arrangement of oxygen atoms and the presence of a carboxylate group. This structure imparts distinct chemical properties and reactivity compared to other bicyclic compounds .

Properties

CAS No.

87994-99-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C10H12O4/c1-14-9(13)10-3-6(8(12)5-10)2-7(11)4-10/h6H,2-5H2,1H3

InChI Key

YCVWUFJPTHKKPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(CC(=O)C1)C(=O)C2

Origin of Product

United States

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